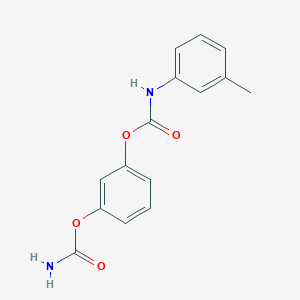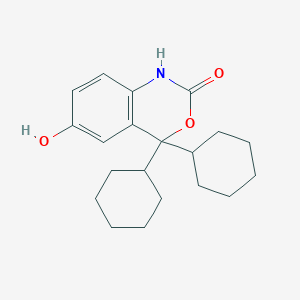
4,4-Dicyclohexyl-6-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dicyclohexyl-6-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, medicinal chemistry, and polymer chemistry. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a cyclohexyl group and a hydroxyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dicyclohexyl-6-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with salicylaldehyde, followed by cyclization with formaldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound.
化学反应分析
Types of Reactions
4,4-Dicyclohexyl-6-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the benzoxazine ring.
科学研究应用
4,4-Dicyclohexyl-6-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-performance materials, such as resins and coatings, due to its thermal stability and mechanical properties.
作用机制
The mechanism of action of 4,4-Dicyclohexyl-6-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzoxazine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Benzoxazine: A parent compound with a simpler structure.
Benzoxazinone: A derivative with a ketone group.
Cyclohexylbenzoxazine: A similar compound with different substituents on the benzoxazine ring.
Uniqueness
4,4-Dicyclohexyl-6-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to its specific combination of cyclohexyl and hydroxyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
属性
CAS 编号 |
89433-26-1 |
|---|---|
分子式 |
C20H27NO3 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
4,4-dicyclohexyl-6-hydroxy-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C20H27NO3/c22-16-11-12-18-17(13-16)20(24-19(23)21-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h11-15,22H,1-10H2,(H,21,23) |
InChI 键 |
ZPSPFQXUBXXNEL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2(C3=C(C=CC(=C3)O)NC(=O)O2)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


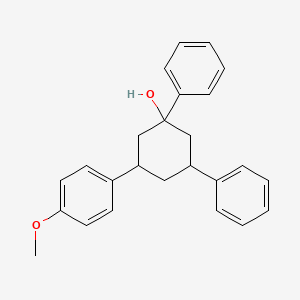
![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)

![3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine](/img/structure/B14389945.png)

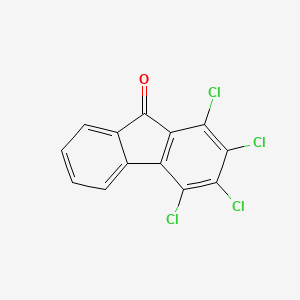
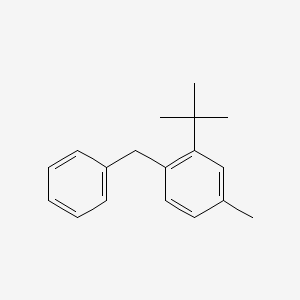
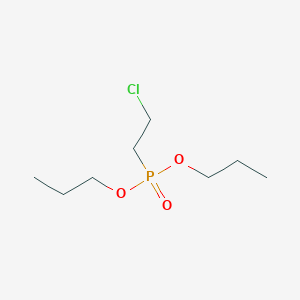
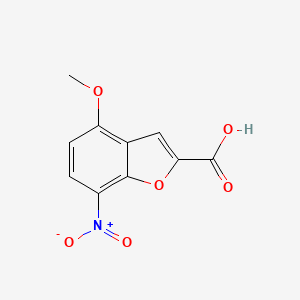
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)
![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)
